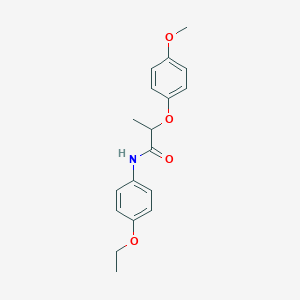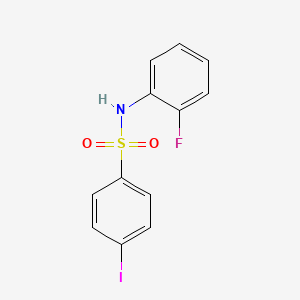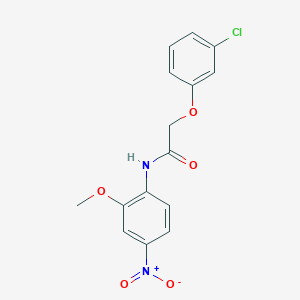
N-cyclopropyl-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-3-(phenylthio)propanamide involves strategic methods to incorporate the cyclopropyl ring with high stereoselectivity. For example, Tanaka et al. (1987) demonstrated the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA to produce a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which could react with various electrophiles to give cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves detailed characterization using spectroscopic methods to confirm the presence of the cyclopropane ring and its substitution patterns. For instance, Kulai and Mallet-Ladeira (2016) synthesized and analyzed the structure of a related compound using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, providing insight into the molecular architecture of cyclopropane-containing compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is characterized by their participation in various organic transformations. The presence of the cyclopropane ring imparts high reactivity, allowing for diverse functionalization strategies. Lebel et al. (2003) reviewed stereoselective cyclopropanation reactions, highlighting the utility of cyclopropane-containing compounds in organic synthesis (Lebel, Marcoux, Molinaro, & Charette, 2003).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that cyclopropane-containing compounds can impose conformational rigidity on the molecules of physiologically active compounds . .
Biochemical Pathways
Cyclopropane is known to be an independent pharmacophore group and a fragment for modification of pharmacological activity level of medicines . .
Pharmacokinetics
Based on the general knowledge of similar compounds, the metabolism of such compounds can be anticipated to generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation . These processes can have a significant impact on the bioavailability of the compound.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-10-6-7-10)8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUKVGLXOLJXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)

![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)